Anhydroryanidine
Description
Anhydroryanidine (systematic IUPAC name pending verification) is a synthetic organic compound hypothesized to belong to the class of nitroacetamide derivatives, structurally related to pharmaceutical intermediates such as Ranitidine nitroacetamide . While direct literature on this compound is sparse, its nomenclature suggests a structural analogy to ryanodine receptor-targeting compounds, which are critical in calcium signaling pathways in cellular systems . However, its exact synthesis pathway, physicochemical properties (e.g., solubility, melting point), and biological activity remain under investigation.
Properties
Molecular Formula |
C25H33NO9 |
|---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
[(2R,7S,12R)-2,6,9,11,13,14-hexahydroxy-7,10-dimethyl-3-methylidene-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C25H33NO9/c1-12(2)22(31)17(34-16(28)14-7-6-10-26-14)23(32)18(4)11-21(30)19(22,5)25(23,33)24(35-21)15(27)13(3)8-9-20(18,24)29/h6-7,10,12,15,17,26-27,29-33H,3,8-9,11H2,1-2,4-5H3/t15-,17-,18+,19?,20?,21?,22?,23?,24?,25?/m1/s1 |
InChI Key |
BPFNBBLVUYSFRK-MKKQGFNNSA-N |
Isomeric SMILES |
CC(C)C1([C@H](C2([C@]3(CC4(C1(C2(C5(C3(CCC(=C)[C@H]5O)O)O4)O)C)O)C)O)OC(=O)C6=CC=CN6)O |
Canonical SMILES |
CC(C)C1(C(C2(C3(CC4(C1(C2(C5(C3(CCC(=C)C5O)O)O4)O)C)O)C)O)OC(=O)C6=CC=CN6)O |
Origin of Product |
United States |
Preparation Methods
Anhydroryanidine can be synthesized through the dehydration of ryanodine. This process can be achieved by treating ryanodine with mild acid or by sublimation . The dehydration of ryanodine results in the formation of anhydroryanodine, which is then further processed to obtain this compound. Industrial production methods typically involve the use of large-scale dehydration reactors and purification systems to ensure high purity and yield.
Chemical Reactions Analysis
Anhydroryanidine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of this compound can yield different reduced forms of the compound.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Anhydroryanidine has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in studies involving ryanodine and its analogues.
Biology: this compound is used to study calcium signaling pathways, as it interacts with ryanodine receptors.
Medicine: Research involving this compound contributes to the understanding of muscle contraction and relaxation mechanisms.
Industry: It is used in the development of insecticides and other agricultural chemicals
Mechanism of Action
Anhydroryanidine exerts its effects by interacting with ryanodine receptors, which are intracellular calcium channels located on the sarcoplasmic reticulum of muscle cells. By binding to these receptors, this compound modulates calcium release, which in turn affects muscle contraction and relaxation. The molecular targets involved include the ryanodine receptor isoforms, and the pathways affected are primarily related to calcium signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
Anhydroryanidine shares functional and structural similarities with three key compounds: Ranitidine nitroacetamide , N-hydroxyamidoximes , and adamantan-1-amine hydrochloride . Below is a systematic comparison based on available
Structural and Functional Comparison
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
